(3,4-Dimethylphenyl)methanethiol
CAS No.: 4496-95-1
Cat. No.: VC3013829
Molecular Formula: C9H12S
Molecular Weight: 152.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4496-95-1 |
|---|---|
| Molecular Formula | C9H12S |
| Molecular Weight | 152.26 g/mol |
| IUPAC Name | (3,4-dimethylphenyl)methanethiol |
| Standard InChI | InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 |
| Standard InChI Key | ZELNMWPKGYYFIQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CS)C |
| Canonical SMILES | CC1=C(C=C(C=C1)CS)C |
Introduction
(3,4-Dimethylphenyl)methanethiol, with the molecular formula C₉H₁₂S, is an organic compound that belongs to the class of thiols. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 4, and a methanethiol group attached to the phenyl ring. This compound is also known by its PubChem CID 57503692 and has a molecular weight of 152.26 g/mol .
Synthesis and Applications
While specific synthesis methods for (3,4-Dimethylphenyl)methanethiol are not detailed in the available literature, thiols are generally synthesized through reactions involving alkyl halides and hydrogen sulfide or by reducing sulfides. This compound might be used in various chemical reactions due to its thiol group, which is highly reactive.
Safety and Handling
Handling (3,4-Dimethylphenyl)methanethiol requires caution due to its potential for causing skin and eye irritation and its unpleasant odor. It is advisable to use protective equipment and work in a well-ventilated area.
Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume